2-(1,2,4-噁二唑-3-基)丙烷-2-胺盐酸盐

描述

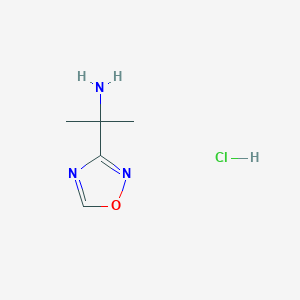

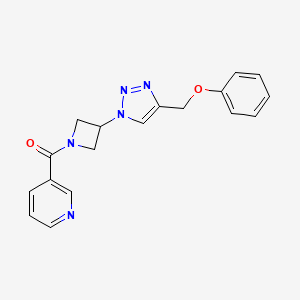

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1415898-91-7 . It has a molecular weight of 163.61 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride, can be achieved through several methods . One method involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another method is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 163.61 and is typically stored at 4 degrees Celsius .科学研究应用

Drug Discovery

The 1,2,4-oxadiazole ring, which is part of the compound , is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It’s a perfect framework for novel drug development .

Anticancer Applications

Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Antimicrobial Applications

The synthesized molecules of 1,2,4-oxadiazole derivatives have shown comparable antibacterial results to those of the reference drug (amoxicillin) . They have also been evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Treatment of Age-Related Diseases

1,2,4-oxadiazole derivatives have been used for the treatment of age-related diseases .

Hypertension Medication

Azilsartan, a drug containing the 1,2,4-oxadiazole unit, is used for hypertension medication .

Parkinson’s Disease Therapy

Opicapone, another drug with the 1,2,4-oxadiazole unit, was approved as adjunctive therapy of Parkinson’s disease .

Development of Energetic Materials

These heterocycles have been utilized for the development of energetic materials .

Fluorescent Dyes and OLEDs

The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . It is therefore possible to increase the quantum yield of fluorescence and improve the stability of the molecule .

安全和危害

未来方向

Given the importance of 1,2,4-oxadiazoles in drug discovery , future research could focus on exploring the biological activity of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride and related compounds. This could involve testing the compound against various biological targets and evaluating its potential as a therapeutic agent.

属性

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWZDJYUMABWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride | |

CAS RN |

1415898-91-7 | |

| Record name | 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704346.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)

![3-Fluoro-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2704357.png)

![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)

![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)

![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)